2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
BV02 is a potent inhibitor of the 14-3-3 protein-protein interaction. It has shown significant cytotoxicity against hematopoietic cells expressing both the imatinib mesylate-sensitive wild type Bcr-Abl and the imatinib mesylate-resistant T315I mutation.
Preparation Methods
Synthetic Routes and Reaction Conditions: BV02 can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl with 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require ultrasonic and warming techniques to enhance solubility .
Industrial Production Methods: The production process likely involves standard organic synthesis techniques, followed by purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: BV02 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It inhibits the 14-3-3 protein-protein interactions, which are crucial in various cellular processes .
Common Reagents and Conditions: The compound is often used in research settings with reagents like DMSO for solubility. The conditions for its use typically involve maintaining the compound at low temperatures to preserve its stability .
Major Products Formed: The primary outcome of BV02’s interaction is the inhibition of 14-3-3 protein interactions, leading to the modulation of various signaling pathways involved in cell cycle regulation, apoptosis, and stress response .
Scientific Research Applications
BV02 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study protein-protein interactions and the effects of inhibiting these interactions on cellular processes.
Biology: Helps in understanding the role of 14-3-3 proteins in various biological pathways.
Medicine: Potential therapeutic applications in treating chronic myeloid leukemia and possibly other cancers by inducing apoptosis in cancer cells
Industry: Utilized in the development of new therapeutic agents targeting protein-protein interactions
Mechanism of Action
BV02 exerts its effects by binding to the 14-3-3 protein docking sites, thereby inhibiting their interactions with other proteins. This inhibition leads to the release of c-Abl from 14-3-3σ and its relocation to the nuclear compartment and mitochondrial membranes, promoting apoptotic cell death .
Comparison with Similar Compounds
SFN (14-3-3σ inhibitor): Another inhibitor of the 14-3-3 protein family, used in similar research applications.
Docetaxel: Although primarily a chemotherapy drug, it has shown strong binding affinity to the 14-3-3 proteins.
Uniqueness of BV02: BV02 is unique in its ability to inhibit both the wild type and the imatinib mesylate-resistant T315I mutation of Bcr-Abl, making it a valuable tool in leukemia research .
Properties
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c1-11-16(19(26)23(21(11)2)13-6-4-3-5-7-13)22-17(24)14-9-8-12(20(27)28)10-15(14)18(22)25/h3-10H,1-2H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYSDSINNOLWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292870-53-2 | |
Record name | 292870-53-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.